Potent HIV-1 NNRTI Activity is a Property of the Derived Disubstituted Scaffold, Not the Parent Building Block
2-Methylpyrimidine-5-carboxamide is the core scaffold for a series of disubstituted derivatives that exhibit potent anti-HIV-1 activity. While the parent compound has no reported activity, its derivative 21c demonstrated potent antiviral activity against wild-type HIV-1 (IIIB) and several NNRTI-resistant strains (L100I, K103N, Y181C, Y188L, RES056). [1] This provides a clear benchmark for the potential of analogs derived from this scaffold.
| Evidence Dimension | Antiviral Activity (EC50) of Derived Disubstituted Pyrimidine-5-carboxamide |
|---|---|
| Target Compound Data | EC50 = 0.009-0.065 μM (for the derivative 21c against various HIV-1 strains) [1] |
| Comparator Or Baseline | Etravirine (an approved NNRTI); activity is described as 'comparable' [1] |
| Quantified Difference | Derivative 21c has EC50 values (0.009-0.065 μM) that are comparable to etravirine's potency against the same strains. [1] |
| Conditions | Anti-HIV-1 activity was evaluated in MT-4 cells using the MTT method. [1] |
Why This Matters
This demonstrates the value of 2-Methylpyrimidine-5-carboxamide as a privileged scaffold for synthesizing novel HIV-1 NNRTIs with potency comparable to a clinically approved drug, which is a critical differentiator for antiviral drug discovery programs.
- [1] Feng D, et al. Disubstituted pyrimidine-5-carboxamide derivatives as novel HIV-1 NNRTIs: Crystallographic overlay-based molecular design, synthesis, and biological evaluation. Eur J Med Chem. 2023; 246:114957. PMID: 36446205. View Source
